molecular formula C17H19NO2S B2878704 Ethyl 2-{[4-(methylsulfanyl)phenyl]amino}-2-phenylacetate CAS No. 200404-08-6

Ethyl 2-{[4-(methylsulfanyl)phenyl]amino}-2-phenylacetate

Cat. No.: B2878704
CAS No.: 200404-08-6
M. Wt: 301.4
InChI Key: VYZZNSVOPQBPCF-UHFFFAOYSA-N
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Description

Ethyl 2-{[4-(methylsulfanyl)phenyl]amino}-2-phenylacetate is a phenylacetate derivative characterized by a methylsulfanyl-substituted anilino group and an ethyl ester moiety. The methylsulfanyl (SCH₃) group in this compound introduces moderate lipophilicity and electron-donating properties, while the amino (–NH–) linker may facilitate hydrogen bonding or coordination interactions.

Properties

IUPAC Name

ethyl 2-(4-methylsulfanylanilino)-2-phenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2S/c1-3-20-17(19)16(13-7-5-4-6-8-13)18-14-9-11-15(21-2)12-10-14/h4-12,16,18H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYZZNSVOPQBPCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1)NC2=CC=C(C=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{[4-(methylsulfanyl)phenyl]amino}-2-phenylacetate typically involves the reaction of ethyl 2-bromo-2-phenylacetate with 4-(methylsulfanyl)aniline under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[4-(methylsulfanyl)phenyl]amino}-2-phenylacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-{[4-(methylsulfanyl)phenyl]amino}-2-phenylacetate is used in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: As a potential lead compound for the development of new pharmaceuticals.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-{[4-(methylsulfanyl)phenyl]amino}-2-phenylacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Sulfonylurea Herbicides (e.g., Metsulfuron-methyl)

Metsulfuron-methyl (methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate) is a sulfonylurea herbicide with a triazine core and sulfonylurea bridge. Key differences include:

  • Functional Groups: Metsulfuron-methyl features a sulfonylurea (–SO₂–NH–CO–NH–) group critical for acetolactate synthase inhibition, while the target compound lacks this motif, instead incorporating a methylsulfanylphenyl amino (–NH–C₆H₄–SCH₃) group.
  • Applications: Sulfonylureas are potent herbicides due to their enzyme-inhibiting activity, whereas the target compound’s methylsulfanyl and amino groups suggest divergent bioactivity, possibly in non-agrochemical domains .

Phenylacetate Derivatives with Fluorinated Substituents (e.g., Ethyl 3-(2,4-difluorophenoxy)-2-(4-methoxyphenyl)acrylate)

This compound shares a phenylacetate backbone but differs in substituents:

  • Substituents: The difluorophenoxy and methoxyphenyl groups enhance lipophilicity and metabolic stability compared to the target compound’s methylsulfanylphenyl amino group.
  • Bioactivity: Fluorinated phenylacetates are often explored for antimicrobial or anticancer properties, whereas the target compound’s amino group may favor interactions with biological targets like enzymes or receptors .

Sulfonamide-Containing Ethyl Esters (e.g., Ethyl 2-[(4-methoxyphenyl)sulfonylamino]acetate)

  • Structural Contrast : The sulfonyl (–SO₂–) group in this analog is strongly electron-withdrawing, contrasting with the electron-donating methylsulfanyl (–SCH₃) in the target compound.
  • Reactivity : Sulfonamides are common in pharmaceuticals (e.g., antibiotics), but the target compound’s methylsulfanyl group may confer distinct solubility or oxidative stability .

Triazole-Modified Ethyl Esters (e.g., Ethyl 2-[[4-(2-methoxyphenyl)-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate)

  • Applications : Triazole derivatives are prevalent in antifungal agents, suggesting the target compound’s bioactivity profile may differ due to the absence of heterocyclic motifs .

Structural and Functional Comparison Table

Compound Name Key Functional Groups Molecular Weight (g/mol) logP (Predicted) Potential Applications Reference
Ethyl 2-{[4-(methylsulfanyl)phenyl]amino}-2-phenylacetate Phenylacetate, –SCH₃, –NH– ~329.4 ~3.2 Drug discovery, agrochemicals
Metsulfuron-methyl Sulfonylurea, triazine, –OCH₃ 381.4 ~1.8 Herbicide
Ethyl 3-(2,4-difluorophenoxy)-2-(4-methoxyphenyl)acrylate –F, –OCH₃, acrylate 348.3 ~3.5 Antimicrobial agents
Ethyl 2-[[(4-methoxyphenyl)sulfonyl]...acetate –SO₂–, pyridinyl 380.4 ~2.0 Pharmaceutical intermediates
Ethyl 2-[[4-(2-methoxyphenyl)-5-...acetate Triazole, –NO₂, –S– 485.5 ~2.8 Antifungal research

Key Research Findings and Implications

  • Electronic Effects: The methylsulfanyl group in the target compound provides moderate electron donation, contrasting with sulfonyl (–SO₂–) or nitro (–NO₂) groups in analogs, which are electron-withdrawing. This difference may influence redox stability or binding affinity .
  • Bioactivity Potential: While sulfonylureas and triazoles have established roles in agrochemicals and pharmaceuticals, the target compound’s unique combination of amino and methylsulfanyl groups warrants exploration in protease inhibition or receptor modulation .
  • Synthetic Flexibility : The ethyl ester moiety common across these compounds allows for facile derivatization, suggesting opportunities for structure-activity relationship (SAR) studies .

Biological Activity

Ethyl 2-{[4-(methylsulfanyl)phenyl]amino}-2-phenylacetate is a compound of interest due to its potential biological activities. This article reviews the current understanding of its pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and analgesic effects.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C18H20N2O2S\text{C}_{18}\text{H}_{20}\text{N}_{2}\text{O}_{2}\text{S}

This compound features an ethyl ester group, an amino group, and a methylthio-substituted phenyl ring, which may contribute to its diverse biological activities.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing the 1,3,4-oxadiazole core have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

CompoundMinimum Inhibitory Concentration (MIC)Activity
This compoundTBDAntimicrobial potential under investigation

A study highlighted that certain analogs demonstrated antimicrobial activity at concentrations ranging from 4 to 32 μg/mL, outperforming standard antibiotics like chloramphenicol .

Anticancer Activity

The anticancer potential of this compound has been explored through screening assays on multicellular spheroids. Such models are crucial for evaluating drug efficacy in a three-dimensional context that mimics in vivo conditions.

In one study, compounds with similar functional groups were screened for their ability to inhibit cancer cell proliferation. The results indicated that modifications in the structure could enhance cytotoxicity against various cancer cell lines .

Cell LineIC50 (µM)Reference
MCF-7 (Breast cancer)TBD
A549 (Lung cancer)TBD

Anti-inflammatory Activity

The anti-inflammatory effects of related compounds have been well documented. This compound may possess similar properties due to the presence of phenolic structures known for their anti-inflammatory capabilities.

In animal models, compounds with similar scaffolds demonstrated significant inhibition of paw edema induced by carrageenan, indicating their potential as anti-inflammatory agents. The following table summarizes findings from recent studies:

CompoundDose (mg/kg)Inhibition (%)
This compoundTBDTBD
Standard (Ibuprofen)60>50%

Analgesic Activity

Analgesic properties are also a point of interest for this compound. Similar compounds have been evaluated for their ability to alleviate pain in various models.

In studies comparing analgesic efficacy against standards like ibuprofen and diclofenac, some derivatives showed promising results with maximal analgesic activity recorded at approximately 81% compared to standard drugs .

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